N-(2-ethyl-6-methylphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide
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Overview
Description
N-(2-ETHYL-6-METHYLPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHYL-6-METHYLPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials might include 2-ethyl-6-methylphenylamine and 2-oxo-4-(piperidine-1-carbonyl)-1,2-dihydroquinoline. Common synthetic routes could involve:
Amidation: Reacting the amine group with an acyl chloride or anhydride to form the amide bond.
Cyclization: Forming the quinoline ring through cyclization reactions under acidic or basic conditions.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHYL-6-METHYLPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the quinoline moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide, while reduction could produce a secondary alcohol.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ETHYL-6-METHYLPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound might exert its effects by:
Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate conversion.
Modulating receptor function: Acting as an agonist or antagonist at receptor sites.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine, known for their antimalarial properties.
Piperidine Derivatives: Compounds such as piperidine itself and its derivatives, which are used in pharmaceuticals.
Uniqueness
N-(2-ETHYL-6-METHYLPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a quinoline core with a piperidine moiety and an amide linkage makes it a versatile compound for various applications.
Properties
Molecular Formula |
C26H29N3O3 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[2-oxo-4-(piperidine-1-carbonyl)quinolin-1-yl]acetamide |
InChI |
InChI=1S/C26H29N3O3/c1-3-19-11-9-10-18(2)25(19)27-23(30)17-29-22-13-6-5-12-20(22)21(16-24(29)31)26(32)28-14-7-4-8-15-28/h5-6,9-13,16H,3-4,7-8,14-15,17H2,1-2H3,(H,27,30) |
InChI Key |
QRHHWWRUIYVQGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCCCC4)C |
Origin of Product |
United States |
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